6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazepines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2,3,4,5-tetrahydro-1,4-benzothiazepine: Contains a sulfur atom instead of oxygen, leading to different chemical properties and biological activities.
6-Bromo-2,3,4,5-tetrahydro-1,4-benzodiazepine: Contains an additional nitrogen atom, which can affect its binding affinity and selectivity for certain targets.
Uniqueness
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific combination of a bromine atom and a seven-membered heterocyclic ring containing both oxygen and nitrogen. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2 |
InChI Key |
IHHFETLPHHHYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)Br |
Origin of Product |
United States |
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